Tabac

Description

Structure

3D Structure

Properties

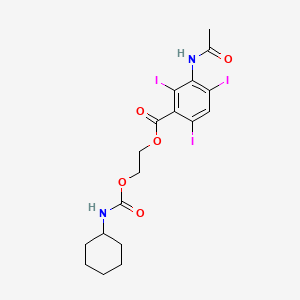

CAS No. |

78969-69-4 |

|---|---|

Molecular Formula |

C18H21I3N2O5 |

Molecular Weight |

726.1 g/mol |

IUPAC Name |

2-(cyclohexylcarbamoyloxy)ethyl 3-acetamido-2,4,6-triiodobenzoate |

InChI |

InChI=1S/C18H21I3N2O5/c1-10(24)22-16-13(20)9-12(19)14(15(16)21)17(25)27-7-8-28-18(26)23-11-5-3-2-4-6-11/h9,11H,2-8H2,1H3,(H,22,24)(H,23,26) |

InChI Key |

WNUUWQUNTSGWGN-UHFFFAOYSA-N |

SMILES |

CC(=O)NC1=C(C=C(C(=C1I)C(=O)OCCOC(=O)NC2CCCCC2)I)I |

Canonical SMILES |

CC(=O)NC1=C(C=C(C(=C1I)C(=O)OCCOC(=O)NC2CCCCC2)I)I |

Other CAS No. |

78969-69-4 |

Synonyms |

2,4,6-triiodo-3-acetamidobenzoic acid (N-cyclohexylcarbamyloxy)ethyl ester TABAC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Biochemical Composition of Nicotiana tabacum Leaves

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core biochemical constituents of Nicotiana tabacum (cultivated tobacco) leaves. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, phytochemistry, and plant science. This guide delves into the major chemical classes, their biosynthesis, quantitative data, and detailed experimental protocols for their analysis.

Core Biochemical Constituents of Nicotiana tabacum Leaves

Nicotiana tabacum leaves are a complex matrix of a diverse array of chemical compounds. These can be broadly categorized into primary and secondary metabolites. Primary metabolites, such as proteins and carbohydrates, are essential for the plant's growth and development. Secondary metabolites, including alkaloids, phenolics, and terpenoids, play a crucial role in the plant's defense mechanisms and are often of significant interest for their pharmacological properties.

Alkaloids

Alkaloids are nitrogen-containing organic compounds that have pronounced physiological effects on humans. In tobacco leaves, the predominant alkaloids are pyridine-type.

Nicotine is the most abundant and well-known alkaloid in tobacco, typically constituting 90-95% of the total alkaloid content.[1][2] It is synthesized in the roots and transported to the leaves for storage.[3] Other alkaloids present in smaller quantities include nornicotine, anatabine, anabasine, myosmine, and cotinine.[1][4] The total alkaloid content in dried tobacco leaves can range from 5.92 to 42.13 mg/g.[1] Nicotine itself can be found at levels as high as 8% by dry weight but is more commonly in the 1% to 3% range in cured leaves.[2]

Table 1: Quantitative Data of Major Alkaloids in Nicotiana tabacum Leaves

| Alkaloid | Concentration Range (mg/g dry weight) | Predominant Cultivars/Conditions |

| Nicotine | 5.0 - 40.0 | High in most commercial cultivars like K326.[1] |

| Nornicotine | 0.1 - 2.0 | Can be higher in certain varieties and increases with curing. |

| Anatabine | 0.1 - 1.5 | Generally the second most abundant alkaloid after nicotine.[1] |

| Anabasine | < 0.5 | Typically found in lower concentrations. |

| Myosmine | < 0.2 | Present in trace amounts.[4] |

| Cotinine | < 0.1 | A metabolite of nicotine, present in very low amounts in fresh leaves.[1] |

Phenolic Compounds

Phenolic compounds are a large and diverse group of molecules characterized by a hydroxyl group attached to an aromatic ring. They are known for their antioxidant properties and contribute to the flavor and aroma of tobacco. The main classes of phenolics in tobacco leaves are phenolic acids and flavonoids.

Key phenolic compounds include chlorogenic acid, rutin, and scopoletin, which together can account for over 80% of the total polyphenols.[5] The total phenolic content can vary significantly between different tobacco varieties. For instance, methanolic extracts of the SP-28 variety have shown a total phenolic content of 24.82 ± 0.07 mg Gallic Acid Equivalents (GAE)/g dry weight.[5]

Table 2: Quantitative Data of Major Phenolic Compounds in Nicotiana tabacum Leaves

| Phenolic Compound | Class | Concentration Range (mg/g dry weight) | Notes |

| Chlorogenic Acid | Phenolic Acid | 10.0 - 50.0 | One of the most abundant phenolic compounds in tobacco.[5] |

| Rutin | Flavonoid | 5.0 - 30.0 | A major flavonoid glycoside.[5] |

| Scopoletin | Coumarin | 0.5 - 5.0 | A fluorescent coumarin with various biological activities.[5] |

| Caffeic Acid | Phenolic Acid | 0.1 - 2.0 | A precursor to chlorogenic acid. |

| Kaempferol | Flavonoid | 0.1 - 1.5 | Present as glycosides. |

| Quercetin | Flavonoid | 0.1 - 1.0 | Present as glycosides, such as rutin. |

Proteins

Tobacco leaves are a rich source of protein, with crude protein content reported to be as high as 29.5% of the dry weight.[6] The soluble protein content in the cv. Solaris has been found to range from 16.01 to 18.98 g per 100 g of dry matter.[7] One of the most abundant and well-characterized proteins in tobacco leaves is Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO), a key enzyme in photosynthesis.

Table 3: Proximate Protein and Carbohydrate Composition of Nicotiana tabacum Leaves

| Component | Concentration Range (% of dry weight) | Notes |

| Crude Protein | 15 - 30% | Varies with cultivar, age, and nitrogen fertilization.[6][7][8] |

| Total Carbohydrates | 20 - 40% | Includes soluble sugars and starch.[6] |

| - Soluble Sugars | 5 - 20% | Primarily sucrose, glucose, and fructose. |

| - Starch | 5 - 25% | The main storage carbohydrate. |

| Crude Fiber | 15 - 25% | Composed mainly of cellulose and hemicellulose.[6] |

Carbohydrates

Carbohydrates in tobacco leaves serve as the primary source of energy for the plant and are precursors for the synthesis of other organic molecules. The total carbohydrate content can be significant, with one study reporting it as 32.2% of the dry weight.[6] These are primarily composed of soluble sugars (such as sucrose, glucose, and fructose) and storage polysaccharides like starch.

Biosynthesis and Regulatory Pathways

The synthesis of the diverse biochemicals in Nicotiana tabacum is controlled by complex and interconnected metabolic pathways. Understanding these pathways is crucial for metabolic engineering and the targeted production of specific compounds.

Nicotine Biosynthesis and its Regulation by Jasmonates

Nicotine biosynthesis is a defense response in tobacco, regulated by the plant hormone jasmonic acid (JA) and its active form, jasmonoyl-isoleucine (JA-Ile).[3][9] The pathway is initiated in the roots and involves enzymes such as putrescine N-methyltransferase (PMT) and quinolinate phosphoribosyltransferase (QPT). The jasmonate signaling cascade is a key regulatory network controlling the expression of nicotine biosynthetic genes.

Isoprenoid Biosynthesis via the MEP Pathway

Many important secondary metabolites in tobacco, including the diterpenoid cembranoids and the side chain of solanesol, are isoprenoids. In plants, isoprenoid precursors are synthesized through two pathways: the mevalonate (MVA) pathway in the cytosol and the methylerythritol phosphate (MEP) pathway in the plastids.[10] The MEP pathway is particularly important for the synthesis of plastid-derived isoprenoids.

Experimental Protocols for Biochemical Analysis

This section provides detailed methodologies for the extraction and quantification of the major biochemical classes in Nicotiana tabacum leaves.

General Experimental Workflow

The analysis of biochemicals from tobacco leaves generally follows a standardized workflow, from sample preparation to data analysis.

Protocol for Alkaloid Extraction and Quantification by GC-MS

This protocol is adapted from methodologies described for the analysis of tobacco alkaloids.[1]

1. Sample Preparation:

-

Dry tobacco leaves at 60°C until a constant weight is achieved.

-

Grind the dried leaves into a fine powder (e.g., using a ball mill).

2. Extraction:

-

Weigh 100 mg of the powdered sample into a centrifuge tube.

-

Add 10 mL of methanol containing an internal standard (e.g., quinoline).

-

Vortex the mixture for 1 minute and then sonicate for 30 minutes in a water bath.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Filter the supernatant through a 0.22 µm syringe filter into a GC vial.

3. GC-MS Analysis:

-

Instrument: Gas chromatograph coupled with a mass spectrometer (GC-MS).

-

Column: HP-5ms capillary column (30 m × 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

-

MS Conditions: Electron ionization (EI) at 70 eV. Scan range of 40-500 m/z.

-

Quantification: Use a calibration curve generated from authentic standards of nicotine, nornicotine, anatabine, and anabasine.

Protocol for Phenolic Compound Extraction and Quantification by HPLC

This protocol is a generalized procedure based on common methods for plant phenolic analysis.[11][12]

1. Sample Preparation:

-

Freeze-dry fresh tobacco leaves and grind them into a fine powder.

2. Extraction:

-

Weigh 200 mg of the powdered sample into a centrifuge tube.

-

Add 10 mL of 80% (v/v) aqueous methanol.

-

Vortex for 1 minute and sonicate for 30 minutes.

-

Centrifuge at 10,000 rpm for 15 minutes.

-

Collect the supernatant. Repeat the extraction on the pellet and combine the supernatants.

-

Evaporate the methanol from the combined supernatant under reduced pressure.

-

Re-dissolve the aqueous residue in a known volume of methanol/water (1:1, v/v) and filter through a 0.45 µm syringe filter.

3. HPLC-DAD Analysis:

-

Instrument: High-Performance Liquid Chromatograph with a Diode Array Detector (HPLC-DAD).

-

Column: C18 reverse-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of solvent A (e.g., 0.1% formic acid in water) and solvent B (e.g., acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Detection: Monitor at multiple wavelengths (e.g., 280 nm for phenolic acids, 320 nm for chlorogenic acid, and 350 nm for flavonoids).

-

Quantification: Use external calibration curves of authentic standards (chlorogenic acid, rutin, quercetin, etc.).

Protocol for Total Protein Quantification

This protocol is based on the widely used Bradford assay.

1. Sample Preparation:

-

Use fresh or frozen tobacco leaf tissue.

2. Extraction:

-

Homogenize 100 mg of leaf tissue in 1 mL of extraction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA and 1% PVPP) on ice.

-

Centrifuge at 12,000 rpm for 20 minutes at 4°C.

-

Collect the supernatant containing the soluble proteins.

3. Quantification:

-

Prepare a series of bovine serum albumin (BSA) standards (e.g., 0 to 100 µg/mL).

-

In a 96-well plate, add 5 µL of each standard or sample extract to 250 µL of Bradford reagent.

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 595 nm using a microplate reader.

-

Calculate the protein concentration of the samples based on the BSA standard curve.

Protocol for Total Soluble Carbohydrate Quantification

This protocol utilizes the phenol-sulfuric acid method.[13][14]

1. Sample Preparation:

-

Dry tobacco leaves at 70°C and grind to a fine powder.

2. Extraction:

-

Extract 100 mg of the powdered sample with 10 mL of 80% (v/v) ethanol by incubating in a water bath at 80°C for 30 minutes.

-

Centrifuge at 5,000 rpm for 10 minutes and collect the supernatant.

-

Repeat the extraction twice and combine the supernatants.

3. Quantification:

-

Prepare a glucose standard curve (e.g., 0 to 100 µg/mL).

-

To 1 mL of the extract or standard in a glass test tube, add 1 mL of 5% phenol solution.

-

Rapidly add 5 mL of concentrated sulfuric acid and vortex immediately.

-

Allow the tubes to cool for 30 minutes.

-

Measure the absorbance at 490 nm.

-

Determine the carbohydrate concentration from the glucose standard curve.

Conclusion

The biochemical composition of Nicotiana tabacum leaves is remarkably complex and dynamic, influenced by genetic and environmental factors. This guide provides a foundational understanding of the major chemical constituents, their biosynthetic pathways, and robust methodologies for their analysis. The provided data tables and experimental protocols offer a practical resource for researchers aiming to investigate the rich phytochemistry of this economically and scientifically significant plant. Further research into the intricate regulatory networks and the biological activities of these compounds will continue to unveil new opportunities for applications in medicine, agriculture, and biotechnology.

References

- 1. Variations of Alkaloid Accumulation and Gene Transcription in Nicotiana tabacum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. coresta.org [coresta.org]

- 3. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]

- 4. Genetic variation in alkaloid accumulation in leaves of Nicotiana - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. africanscholarpublications.com [africanscholarpublications.com]

- 7. Study on analytical characteristics of Nicotiana tabacum L., cv. Solaris biomass for potential uses in nutrition and biomethane production - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Nitrogen fertilization rates affect quality and curing characteristics of tobacco during the harvesting period under field chilling stress [frontiersin.org]

- 9. academic.oup.com [academic.oup.com]

- 10. Network analysis of the MVA and MEP pathways for isoprenoid synthesis | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 11. cabidigitallibrary.org [cabidigitallibrary.org]

- 12. phcogres.com [phcogres.com]

- 13. academic.oup.com [academic.oup.com]

- 14. hill-labs.co.nz [hill-labs.co.nz]

An In-depth Technical Guide to the Molecular Regulatory Mechanisms of Flavonoid Biosynthesis in Nicotiana tabacum

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nicotiana tabacum (cultivated tobacco) is a model organism for plant molecular biology research and a significant agricultural crop. Beyond its traditional uses, tobacco is increasingly being explored as a bio-factory for producing valuable secondary metabolites, including flavonoids. Flavonoids are a diverse group of polyphenolic compounds with a wide range of applications in the pharmaceutical, nutraceutical, and cosmetic industries due to their antioxidant, anti-inflammatory, and anti-cancer properties. Understanding the intricate molecular regulatory networks that govern flavonoid biosynthesis in N. tabacum is paramount for harnessing its potential for targeted bio-production of these valuable compounds. This technical guide provides a comprehensive overview of the key regulatory components, their interactions, and the environmental factors that modulate the flavonoid biosynthetic pathway in tobacco. It also includes detailed experimental protocols for the key methodologies used in this field of research.

Core Regulatory Network of Flavonoid Biosynthesis in N. tabacum

The biosynthesis of flavonoids in N. tabacum is a complex process involving a series of enzymatic reactions that are tightly regulated at the transcriptional level. The central regulatory machinery consists of a protein complex known as the MBW complex, which is composed of transcription factors from three protein families: R2R3-MYB, basic helix-loop-helix (bHLH), and WD40-repeat (WDR) proteins.

The MYB-bHLH-WD40 (MBW) Complex: The Master Regulator

The MBW complex is a highly conserved regulatory module in plants that activates the expression of late biosynthetic genes in the flavonoid pathway, leading to the production of anthocyanins and proanthocyanidins.

-

R2R3-MYB Transcription Factors: In N. tabacum, the R2R3-MYB protein NtAn2 is a key activator of anthocyanin biosynthesis. It functions as the primary MYB component of the MBW complex in floral tissues.[1]

-

bHLH Transcription Factors: Tobacco possesses two functionally active bHLH transcription factors, NtAn1a and NtAn1b , which are orthologs of the petunia ANTHOCYANIN1 (AN1).[1] These proteins act as crucial partners for NtAn2 in the MBW complex.[1]

-

WD40-Repeat Proteins: The WD40 protein NtTTG1 (TRANSPARENT TESTA GLABRA1) serves as a scaffold protein, facilitating the interaction between the MYB and bHLH components of the MBW complex.

The interaction between these three protein types is essential for the transcriptional activation of downstream target genes such as Dihydroflavonol 4-reductase (DFR) and Anthocyanidin synthase (ANS).

Negative Regulation of Flavonoid Biosynthesis

The flavonoid biosynthetic pathway is also subject to negative regulation, which provides a mechanism for fine-tuning the accumulation of these compounds.

-

R2R3-MYB Repressors: N. tabacum expresses NtMYB4 , a member of the subgroup 4 R2R3-MYB transcription factors, which acts as a transcriptional repressor of the flavonoid pathway.[2] NtMYB4 can suppress the expression of early and late biosynthetic genes, thereby reducing flavonoid accumulation.[2] The mechanism of repression by MYB repressors can involve competition with activators for binding to target promoters or the disruption of the MBW complex.[3]

-

JAZ Repressor Proteins and Jasmonate Signaling: Jasmonic acid (JA) and its derivatives are plant hormones that play a key role in stress responses and secondary metabolism. In the absence of JA, JASMONATE ZIM-domain (JAZ) proteins act as repressors by binding to and inhibiting the activity of various transcription factors. In tobacco, NtJAZ1 has been shown to form nuclear complexes with the bHLH transcription factors NtMYC2a and NtMYC2b , which are involved in nicotine biosynthesis.[4] While this interaction has been demonstrated in the context of alkaloid biosynthesis, a similar mechanism is proposed for the regulation of flavonoid biosynthesis, where JAZ proteins may interact with the bHLH components of the MBW complex (e.g., NtAn1a/b) to repress flavonoid production. Upon perception of a stimulus (e.g., wounding or herbivory), JA levels rise, leading to the degradation of JAZ repressors and the release of the bHLH transcription factors to form an active MBW complex.

Data Presentation

Quantitative Analysis of Gene Expression

The expression levels of key regulatory and biosynthetic genes are critical determinants of flavonoid accumulation. The following tables summarize quantitative gene expression data from various studies on N. tabacum.

| Gene | Condition | Fold Change (vs. Control) | Method | Reference |

| NtAn1a | PAP1 Overexpression | ~2.5 | qRT-PCR | [5] |

| NtAn1b | PAP1 Overexpression | ~3.0 | qRT-PCR | [5] |

| NtCHS | NtMYB12 Overexpression (Low Pi) | ~4.5 | qRT-PCR | [5] |

| NtFLS | NtMYB12 Overexpression (Low Pi) | ~3.0 | qRT-PCR | [5] |

| NtDFR1 | NtMYB330 Overexpression | Increased | qRT-PCR | [6] |

| NtANS1 | NtMYB330 Overexpression | Increased | qRT-PCR | [6] |

| NtLAR1 | NtMYB330 Overexpression | Increased | qRT-PCR | [6] |

| NtANR1 | NtMYB330 Overexpression | Increased | qRT-PCR | [6] |

Table 1: Relative expression of flavonoid biosynthesis genes in transgenic N. tabacum.

Quantitative Analysis of Flavonoid Content

The manipulation of regulatory gene expression and exposure to environmental stimuli directly impacts the accumulation of specific flavonoid compounds.

| Flavonoid | Genotype/Condition | Concentration (µg/g FW or as specified) | Method | Reference |

| Anthocyanins | NtMYB6 Overexpression (L-1) | ~1.5 | Spectrophotometry | [7] |

| Anthocyanins | NtMYB6 Overexpression (L-2) | ~1.2 | Spectrophotometry | [7] |

| Proanthocyanidins | NtMYB6 Overexpression (L-1) | ~1.8 | Spectrophotometry | [7] |

| Proanthocyanidins | NtMYB6 Overexpression (L-2) | ~2.1 | Spectrophotometry | [7] |

| Total Flavonoids | N. tabacum var. Virginia Inflorescence (CU extract) | 215.3 ± 3.2 µg QE/mL | Colorimetric Assay | [8] |

| Total Phenolics | N. tabacum var. Virginia Inflorescence (SALA extract) | 3420.0 ± 9.4 µg GAE/mL | Colorimetric Assay | [8] |

| Rutin | Bluegold (High UV-B) | Decreased 5.6-fold | HPLC | [9] |

| Chlorogenic Acid | Brigitta (Low UV-B) | 1.9-fold higher than Bluegold | HPLC | [9] |

Table 2: Quantitative analysis of flavonoid content in N. tabacum under different genetic and environmental conditions.

Experimental Protocols

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol is for the analysis of the expression of flavonoid-related genes in N. tabacum.

1.1. RNA Extraction:

-

Harvest 50-100 mg of fresh N. tabacum tissue (e.g., leaves, petals) and immediately freeze in liquid nitrogen.

-

Grind the tissue to a fine powder using a mortar and pestle pre-chilled with liquid nitrogen.

-

Extract total RNA using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a TRIzol-based method, following the manufacturer's instructions.

-

Treat the extracted RNA with RNase-free DNase I to remove any contaminating genomic DNA.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis.

1.2. cDNA Synthesis:

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit (e.g., SuperScript™ III First-Strand Synthesis System, Invitrogen) with oligo(dT) or random hexamer primers.

-

Follow the manufacturer's protocol for the reverse transcription reaction.

-

Dilute the resulting cDNA 1:10 with nuclease-free water for use in qPCR.

1.3. qPCR Reaction:

-

Prepare a master mix containing SYBR Green qPCR master mix, forward and reverse primers (final concentration of 0.2-0.5 µM each), and nuclease-free water.

-

Design primers to amplify a product of 100-200 bp. Validate primer efficiency before the experiment.

-

Aliquot the master mix into qPCR plates or tubes.

-

Add 1-2 µl of diluted cDNA to each reaction.

-

Include no-template controls (NTC) and no-reverse-transcriptase (-RT) controls.

-

Use a suitable reference gene for normalization (e.g., Actin, EF1α).

-

Perform the qPCR using a real-time PCR system with a typical thermal cycling profile:

-

Initial denaturation: 95°C for 5-10 min.

-

40 cycles of:

-

Denaturation: 95°C for 15 s.

-

Annealing/Extension: 60°C for 1 min.

-

-

Melt curve analysis to verify the specificity of the amplified product.

-

1.4. Data Analysis:

-

Calculate the cycle threshold (Ct) values for each sample.

-

Determine the relative gene expression using the 2-ΔΔCt method.

Yeast Two-Hybrid (Y2H) Assay for Protein-Protein Interaction

This protocol is for investigating the interaction between N. tabacum MYB and bHLH transcription factors.[6][10][11][12][13][14]

2.1. Vector Construction:

-

Clone the full-length coding sequence of the "bait" protein (e.g., NtAn2) into a GAL4 DNA-binding domain (BD) vector (e.g., pGBKT7).

-

Clone the full-length coding sequence of the "prey" protein (e.g., NtAn1a) into a GAL4 activation domain (AD) vector (e.g., pGADT7).

-

Verify the constructs by sequencing.

2.2. Yeast Transformation:

-

Co-transform the bait and prey plasmids into a suitable yeast strain (e.g., AH109, Y2HGold) using the lithium acetate/polyethylene glycol (LiAc/PEG) method.

-

As controls, transform each plasmid individually with an empty corresponding vector.

2.3. Interaction Selection:

-

Plate the transformed yeast cells on selective media:

-

SD/-Leu/-Trp (DDO): Double dropout medium to select for yeast cells containing both plasmids.

-

SD/-Leu/-Trp/-His (TDO): Triple dropout medium to select for interacting proteins that activate the HIS3 reporter gene.

-

SD/-Leu/-Trp/-His/-Ade (QDO): Quadruple dropout medium for more stringent selection, also selecting for the activation of the ADE2 reporter gene.

-

-

Incubate the plates at 30°C for 3-5 days.

2.4. β-galactosidase Assay (Optional but Recommended):

-

Perform a colony-lift filter assay to test for the activation of the lacZ reporter gene.

-

Incubate the filter with X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside).

-

The development of a blue color indicates a positive interaction.

2.5. Interpretation:

-

Growth on TDO or QDO plates and the development of blue color in the β-galactosidase assay indicate a positive interaction between the bait and prey proteins.

Chromatin Immunoprecipitation (ChIP) Assay

This protocol is adapted for the study of transcription factor binding to target gene promoters in N. tabacum, based on an optimized protocol for N. benthamiana.[3][11]

3.1. Cross-linking:

-

Harvest 1-2 g of young N. tabacum leaf tissue.

-

Submerge the tissue in a cross-linking buffer (1% formaldehyde in 1x PBS).

-

Apply a vacuum for 10-15 minutes to infiltrate the tissue.

-

Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M and applying a vacuum for another 5 minutes.

-

Rinse the tissue with sterile water and blot dry.

3.2. Nuclei Isolation and Chromatin Shearing:

-

Grind the cross-linked tissue to a fine powder in liquid nitrogen.

-

Isolate nuclei using a series of buffers and centrifugation steps to remove cellular debris and starch.

-

Resuspend the nuclei in a lysis buffer.

-

Shear the chromatin to an average size of 200-800 bp using sonication (e.g., Bioruptor). Optimize sonication conditions for your specific sample type and equipment.

-

Centrifuge to pellet debris and collect the supernatant containing the sheared chromatin.

3.3. Immunoprecipitation:

-

Pre-clear the chromatin with Protein A/G magnetic beads.

-

Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific to the transcription factor of interest (e.g., anti-NtAn2) or a control IgG antibody.

-

Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

-

Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

3.4. Elution and Reverse Cross-linking:

-

Elute the chromatin from the beads using an elution buffer.

-

Reverse the cross-links by incubating at 65°C for at least 6 hours in the presence of NaCl.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

3.5. DNA Purification and Analysis:

-

Purify the DNA using a PCR purification kit or phenol-chloroform extraction followed by ethanol precipitation.

-

Analyze the enrichment of specific target gene promoters by qPCR using primers flanking the putative binding sites.

High-Performance Liquid Chromatography (HPLC) for Flavonoid Analysis

This protocol provides a general framework for the quantification of major flavonoids like quercetin and kaempferol glycosides in N. tabacum leaf extracts.[7][15][16]

4.1. Sample Extraction:

-

Freeze-dry and grind 100-200 mg of N. tabacum leaf tissue.

-

Extract the powder with 80% methanol (with 1% HCl for anthocyanin analysis) using ultrasonication or shaking incubation.

-

Centrifuge the extract and collect the supernatant.

-

Filter the supernatant through a 0.22 µm syringe filter before HPLC analysis.

4.2. HPLC System and Conditions:

-

HPLC System: An HPLC system equipped with a diode-array detector (DAD) and preferably coupled to a mass spectrometer (MS).

-

Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase:

-

Solvent A: 0.1% formic acid in water.

-

Solvent B: Acetonitrile.

-

-

Gradient Elution: A typical gradient could be:

-

0-5 min: 5% B

-

5-30 min: 5-40% B

-

30-35 min: 40-80% B

-

35-40 min: 80-5% B

-

40-45 min: 5% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Detection: DAD detection at wavelengths relevant for flavonoids (e.g., 280 nm for flavan-3-ols, 350 nm for flavonols, 520 nm for anthocyanins).

-

Quantification: Create a calibration curve using authentic standards of the flavonoids of interest (e.g., quercetin-3-O-rutinoside, kaempferol-3-O-rutinoside).

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Regulatory network of flavonoid biosynthesis in N. tabacum.

Caption: Experimental workflow for Chromatin Immunoprecipitation sequencing (ChIP-seq).

Caption: Experimental workflow for a Yeast Two-Hybrid (Y2H) assay.

References

- 1. scholars.uky.edu [scholars.uky.edu]

- 2. researchgate.net [researchgate.net]

- 3. MYB Repressors as Regulators of Phenylpropanoid Metabolism in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. NtMYB12 Positively Regulates Flavonol Biosynthesis and Enhances Tolerance to Low Pi Stress in Nicotiana tabacum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. A Comprehensive HPLC-DAD-ESI-MS Validated Method for the Quantification of 16 Phytoestrogens in Food, Serum and Urine [mdpi.com]

- 8. PROTOCOLS: Chromatin Immunoprecipitation from Arabidopsis Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. repositorio.uc.cl [repositorio.uc.cl]

- 10. youtube.com [youtube.com]

- 11. An optimised chromatin immunoprecipitation (ChIP) method for starchy leaves of Nicotiana benthamiana to study histone modifications of an allotetraploid plant - PMC [pmc.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

- 13. youtube.com [youtube.com]

- 14. youtube.com [youtube.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Metabolic Reprogramming in Developing Nicotiana Leaves: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the dynamic metabolic changes occurring in the leaves of Nicotiana species, primarily Nicotiana tabacum and Nicotiana benthamiana, throughout their developmental stages. This document is intended for researchers, scientists, and professionals in drug development and plant biotechnology, offering insights into the intricate molecular landscape of Nicotiana leaf metabolism.

Introduction: Nicotiana as a Metabolic Powerhouse

Nicotiana species, particularly common tobacco (Nicotiana tabacum) and the model organism Nicotiana benthamiana, are not only of significant agricultural and economic importance but also serve as powerful platforms for plant-based production of valuable chemicals and pharmaceuticals.[1][2] The leaves of these plants are complex biochemical factories, and understanding the metabolic shifts that occur from emergence and expansion to maturation and senescence is crucial for harnessing their full potential. This guide summarizes key quantitative metabolic data, details common experimental protocols for metabolomic analysis, and provides visual representations of relevant pathways and workflows.

Developmental Dynamics of Leaf Metabolism

The metabolic profile of a Nicotiana leaf is not static; it undergoes significant reprogramming throughout its lifespan to support growth, photosynthesis, and eventually, nutrient reallocation during senescence. These changes encompass both primary and secondary metabolism.

Primary Metabolism: During early development and vigorous growth, there is a high demand for energy and building blocks. This is reflected in an increase in central carbon metabolism and high levels of amino acids, which are essential for the biosynthesis of proteins and other macromolecules.[1][2] As the leaf matures and transitions towards senescence, a notable shift occurs. There is a significant decrease in nitrogen-rich amino acids like glutamine and asparagine, indicating the remobilization of nitrogen to other parts of the plant.[3][4]

Secondary Metabolism: Nicotiana leaves are rich in a diverse array of secondary metabolites that play crucial roles in defense and environmental interactions.[5] The profile of these compounds also changes dramatically with leaf age. For instance, the biosynthesis of flavonoids, a major class of secondary metabolites, is developmentally regulated. In the early stages of development, genes encoding enzymes like chalcone synthase (CHS) and chalcone isomerase (CHI) are upregulated, leading to the formation of the flavonoid backbone.[5] In later stages, a metabolic shift towards the production of anthocyanins is observed, marked by the increased expression of dihydroflavonol 4-reductase (DFR) and anthocyanidin synthase (ANS).[5] Furthermore, agricultural practices like "topping" (removal of the apical meristem) can significantly alter secondary metabolism, leading to delayed leaf senescence and an accumulation of compounds like chlorogenic acid and rutin.[6] During natural senescence, a significant accumulation of various secondary metabolites, including polyphenols, is often observed.[6]

Quantitative Metabolic Changes During Leaf Development

The following tables summarize the key quantitative changes observed in the metabolome of Nicotiana leaves at different developmental stages, as reported in various studies.

Table 1: Changes in Primary Metabolites During Nicotiana Leaf Development

| Metabolite Class | Vigorous Growth Stage | Mature Stage | Senescent Stage | Reference |

| Amino Acids | High levels, particularly essential amino acids | Stable or slight decrease | Significant decrease, especially Gln & Asn | [1][3] |

| Sugars (Glucose, Fructose) | High levels to support growth | Levels may fluctuate based on photosynthetic activity | Sharp decline | [7] |

| Organic Acids (TCA Cycle Intermediates) | High levels indicating active respiration | Stable | Decrease | [8] |

| Lipids (Membrane Lipids) | High rate of synthesis | Stable | Significant degradation of glycolipids and phospholipids | [3][4] |

Table 2: Changes in Secondary Metabolites During Nicotiana Leaf Development

| Metabolite Class/Compound | Vigorous Growth Stage | Mature Stage (Post-Topping) | Senescent Stage | Reference |

| Total Flavonoids | Biosynthesis of backbones (CHS, CHI upregulation) | Increased accumulation | Shift towards specific classes (e.g., anthocyanins) | [5] |

| Chlorogenic Acid | Present | Increased accumulation | High levels | [6] |

| Rutin | Present | Increased accumulation | High levels | [6] |

| Nicotine and other Alkaloids | Synthesis primarily in roots, transported to leaves | Accumulation | Accumulation | [3][5] |

| Polyphenols | Present | Increased levels | Significant accumulation | [3][6] |

| Sugar Alcohols | Low levels | Accumulation | Accumulation | [3] |

Experimental Protocols for Nicotiana Leaf Metabolomics

The study of metabolic changes in Nicotiana leaves typically involves a multi-platform approach to capture a wide range of metabolites with different chemical properties. The general workflow is depicted below, followed by detailed protocols for sample preparation and analysis.

References

- 1. Metabolic changes in leaves of N. tabacum and N. benthamiana during plant development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Comprehensive investigation of tobacco leaves during natural early senescence via multi-platform metabolomics analyses [ouci.dntb.gov.ua]

- 5. Multiomic analysis of the synthetic pathways of secondary metabolites in tobacco leaves at different developmental stages - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A metabolomics study delineating geographical location-associated primary metabolic changes in the leaves of growing tobacco plants by GC-MS and CE-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The intricate Machinery of Alkaloid Production in Nicotiana tabacum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core alkaloid biosynthetic pathways in Nicotiana tabacum (cultivated tobacco). It is designed to serve as a valuable resource for researchers, scientists, and professionals in drug development by detailing the molecular intricacies of how this plant synthesizes a diverse array of pyridine alkaloids, most notably nicotine. This document delves into the enzymatic reactions, regulatory networks, and subcellular organization of these pathways, presenting quantitative data in structured tables, outlining detailed experimental protocols, and visualizing complex processes through meticulously crafted diagrams.

Core Alkaloid Biosynthetic Pathways

The biosynthesis of alkaloids in Nicotiana tabacum is a complex process primarily occurring in the roots, from where the alkaloids are transported to the leaves for storage[1]. The production of these nitrogen-containing secondary metabolites involves the convergence of two main pathways: the pyridine pathway, which forms the pyridine ring, and the pyrrolidine pathway, which generates the pyrrolidine ring of nicotine. Other significant alkaloids, such as nornicotine, anatabine, and anabasine, are also synthesized through variations or extensions of these core pathways.

The Pyridine Pathway: Formation of the Pyridine Ring

The pyridine ring of nicotine and other nicotinoid alkaloids originates from nicotinic acid, a product of the aspartate pathway. This pathway involves several key enzymatic steps:

-

Aspartate Oxidase (AO): Catalyzes the conversion of aspartate to iminoaspartate.

-

Quinolinate Synthase (QS): Condenses iminoaspartate with dihydroxyacetone phosphate to form quinolinic acid.

-

Quinolinate Phosphoribosyltransferase (QPT): This is a crucial regulatory enzyme that converts quinolinic acid to nicotinic acid mononucleotide (NaMN)[2]. In Nicotiana tabacum, the expression of the QPT2 gene is specifically associated with nicotine biosynthesis[3].

The Pyrrolidine Pathway: Formation of the Pyrrolidine Ring

The pyrrolidine ring is derived from the diamine putrescine, which can be synthesized from either ornithine or arginine via the following enzymes:

-

Ornithine Decarboxylase (ODC): Directly converts ornithine to putrescine.

-

Arginine Decarboxylase (ADC): Converts arginine to agmatine, which is then further metabolized to putrescine.

Once putrescine is formed, it enters the nicotine-specific pathway:

-

Putrescine N-methyltransferase (PMT): This enzyme catalyzes the S-adenosylmethionine (SAM)-dependent methylation of putrescine to form N-methylputrescine, a key committed step in nicotine biosynthesis[4].

-

N-methylputrescine Oxidase (MPO): A copper-containing amine oxidase that catalyzes the oxidative deamination of N-methylputrescine to 4-methylaminobutanal[1][5]. This product spontaneously cyclizes to form the N-methyl-Δ¹-pyrrolinium cation.

The Final Condensation and Formation of Other Alkaloids

The final step in nicotine biosynthesis involves the condensation of the N-methyl-Δ¹-pyrrolinium cation from the pyrrolidine pathway with a derivative of nicotinic acid from the pyridine pathway. This reaction is catalyzed by Berberine Bridge Enzyme-like (BBL) proteins [6].

-

Nornicotine: This alkaloid is primarily formed through the demethylation of nicotine in the leaves.

-

Anatabine: Formed from the dimerization of two nicotinic acid-derived moieties.

-

Anabasine: Synthesized from the condensation of a nicotinic acid-derived unit with a piperideine ring, which is derived from lysine.

Quantitative Data on Alkaloid Biosynthesis

Quantitative understanding of the alkaloid biosynthetic pathways is crucial for metabolic engineering and drug development. The following tables summarize available data on enzyme kinetics and alkaloid concentrations in Nicotiana tabacum.

Table 1: Kinetic Parameters of Key Enzymes in Alkaloid Biosynthesis

| Enzyme | Substrate | Km (µM) | Vmax | kcat (s⁻¹) | Organism/Source | Reference |

| Putrescine N-methyltransferase (PMT) | Putrescine | Data not available for N. tabacum | Data not available for N. tabacum | Data not available for N. tabacum | - | - |

| Putrescine N-methyltransferase (PMT) | S-Adenosylmethionine | Data not available for N. tabacum | Data not available for N. tabacum | Data not available for N. tabacum | - | - |

| Quinolinate Phosphoribosyltransferase (QPRTase) | Quinolinic Acid | 25 | - | - | Salmonella typhimurium | [2] |

| Quinolinate Phosphoribosyltransferase (QPRTase) | PRPP | 30 | - | - | Salmonella typhimurium | [2] |

| N-methylputrescine Oxidase (MPO1) | N-methylputrescine | 57,000 | - | - | Nicotiana tabacum (recombinant) | [5] |

| N-methylputrescine Oxidase (MPO1) | Putrescine | 309,000 | - | - | Nicotiana tabacum (recombinant) | [5] |

| Berberine Bridge Enzyme-like (BBL) | Dihydromethanicotine | Data not available | Data not available | Data not available | Nicotiana tabacum | [6] |

Table 2: Concentration of Major Alkaloids in Nicotiana tabacum

| Alkaloid | Tissue | Developmental Stage | Concentration (mg/g DW) | Reference |

| Nicotine | Leaves | Upper leaves maturing | 20.0 - 42.13 | [7] |

| Nicotine | Leaves | Middle leaves maturing | 15.0 - 25.0 | [7] |

| Nicotine | Leaves | Lower leaves maturing | 10.0 - 20.0 | [7] |

| Nicotine | Roots | Mature Plant | 1.0 - 5.0 | [8] |

| Nornicotine | Leaves | Upper leaves maturing | 0.1 - 1.0 | [7] |

| Anatabine | Leaves | Upper leaves maturing | 0.5 - 2.0 | [7] |

| Anabasine | Leaves | Upper leaves maturing | 0.05 - 0.2 | [7] |

DW = Dry Weight. Concentrations can vary significantly based on cultivar, environmental conditions, and agricultural practices.

Regulatory Networks Controlling Alkaloid Biosynthesis

The production of alkaloids in Nicotiana tabacum is tightly regulated at multiple levels, including transcriptional, post-transcriptional, and post-translational controls. This complex regulatory network ensures that alkaloid production is coordinated with developmental cues and environmental stresses, such as herbivory.

Transcriptional Regulation

The expression of many genes involved in nicotine biosynthesis is coordinately regulated by a cascade of transcription factors. Jasmonate signaling, triggered by wounding, plays a central role in inducing the expression of these genes in the roots.

-

MYC2: A basic helix-loop-helix (bHLH) transcription factor that is a key component of the jasmonate signaling pathway.

-

ETHYLENE RESPONSE FACTORs (ERFs): A family of transcription factors that act downstream of MYC2. Specifically, members of the ERF family located at the NICOTINE2 (NIC2) locus are critical for activating the expression of nicotine biosynthetic genes[1].

The interplay between these transcription factors forms a regulatory cascade that fine-tunes the level of alkaloid production in response to external stimuli.

Subcellular Localization of Biosynthetic Enzymes

The enzymes of the alkaloid biosynthetic pathways are compartmentalized within different subcellular locations in the root cells. This spatial organization is crucial for the efficient channeling of intermediates and the prevention of metabolic interference.

-

Plastids: The initial steps of the pyridine pathway, including the synthesis of quinolinic acid, are thought to occur in the plastids.

-

Cytosol: The formation of putrescine via ODC and ADC, and its subsequent methylation by PMT, are cytosolic processes.

-

Peroxisomes: N-methylputrescine oxidase (MPO) is localized to peroxisomes[5].

-

Vacuole: The final condensation step catalyzed by BBL proteins occurs in the vacuole, where nicotine is also stored[6].

Experimental Protocols

This section provides detailed methodologies for key experiments used to study alkaloid biosynthesis in Nicotiana tabacum.

Protocol for Alkaloid Extraction and GC-MS Analysis

This protocol describes the extraction of alkaloids from tobacco leaf tissue and their quantification using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

-

Freeze-dried and ground tobacco leaf tissue

-

2 M NaOH

-

Methyl tert-butyl ether (MTBE)

-

Anhydrous sodium sulfate

-

Internal standards (e.g., d3-nicotine, d4-nornicotine)

-

GC-MS system with a suitable capillary column (e.g., DB-1701)

Procedure:

-

Sample Preparation: Weigh approximately 100 mg of powdered tobacco tissue into a glass vial.

-

Internal Standard Spiking: Add a known amount of internal standard solution to each sample and allow it to be absorbed for 15 minutes.

-

Basification: Add 1 mL of 2 M NaOH to each sample and let it stand at room temperature for 30 minutes.

-

Extraction: Add 5 mL of MTBE and vortex vigorously for 1 minute. Centrifuge at 3000 x g for 10 minutes to separate the phases.

-

Drying: Transfer the upper organic phase to a new tube containing anhydrous sodium sulfate to remove any residual water.

-

GC-MS Analysis: Inject 1 µL of the extract into the GC-MS system.

-

GC Conditions:

-

Injector temperature: 250°C

-

Oven temperature program: Initial temperature of 60°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.

-

Carrier gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions:

-

Ion source temperature: 230°C

-

Electron ionization: 70 eV

-

Scan range: m/z 50-300.

-

-

-

Quantification: Identify and quantify the alkaloids based on their retention times and mass spectra by comparing them to authentic standards and the internal standard.

Protocol for Putrescine N-methyltransferase (PMT) Enzyme Assay

This protocol outlines a method for measuring the activity of PMT, a key enzyme in the pyrrolidine pathway.

Materials:

-

Protein extract from Nicotiana tabacum roots

-

Assay buffer: 100 mM Tris-HCl (pH 8.5), 10 mM DTT, 5 mM EDTA

-

Substrates: Putrescine dihydrochloride, S-adenosyl-L-[methyl-¹⁴C]methionine

-

Stop solution: Saturated Na₂CO₃

-

Scintillation cocktail

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine 50 µL of protein extract with 40 µL of assay buffer.

-

Substrate Addition: Add 5 µL of putrescine solution (final concentration 1 mM) and 5 µL of S-adenosyl-L-[methyl-¹⁴C]methionine (final concentration 0.1 mM, specific activity ~50 mCi/mmol).

-

Incubation: Incubate the reaction mixture at 30°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding 100 µL of saturated Na₂CO₃.

-

Extraction: Add 500 µL of toluene, vortex, and centrifuge to separate the phases. The radiolabeled N-methylputrescine will partition into the organic phase.

-

Quantification: Transfer 400 µL of the organic phase to a scintillation vial, add 4 mL of scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Calculation: Calculate the enzyme activity based on the amount of radiolabeled product formed per unit time per amount of protein.

Conclusion and Future Perspectives

The biosynthesis of alkaloids in Nicotiana tabacum is a finely tuned and complex process that has been the subject of extensive research. This guide has provided a detailed overview of the core pathways, their regulation, and the experimental approaches used for their investigation. While significant progress has been made in identifying the key enzymes and regulatory factors, several areas warrant further investigation.

Future research should focus on obtaining a complete set of kinetic parameters for all the biosynthetic enzymes in N. tabacum to enable more accurate metabolic modeling. A deeper understanding of the protein-protein interactions within the pathway could reveal the existence of metabolic channels that enhance catalytic efficiency. Furthermore, elucidating the transport mechanisms of pathway intermediates between different subcellular compartments will provide a more complete picture of this intricate metabolic network. The knowledge gained from these future studies will be invaluable for the targeted engineering of alkaloid production in tobacco and for the development of novel pharmaceuticals.

References

- 1. Molecular Cloning of N-methylputrescine Oxidase from Tobacco [ouci.dntb.gov.ua]

- 2. researchgate.net [researchgate.net]

- 3. US20220090112A1 - Method for decreasing the alkaloid content of a tobacco plant - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Variations of Alkaloid Accumulation and Gene Transcription in Nicotiana tabacum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Genetic variation in alkaloid accumulation in leaves of Nicotiana - PMC [pmc.ncbi.nlm.nih.gov]

The intricate network of secondary metabolite synthesis in tobacco leaves: A technical guide for researchers.

An in-depth exploration of the biosynthetic pathways of alkaloids, terpenoids and phenylpropanoids in Nicotiana tabacum, their regulation and methods of analysis.

Tobacco (Nicotiana tabacum) leaves are complex biochemical factories that produce a wide variety of secondary metabolites. These compounds, which are not directly involved in the plant's primary growth and development, play a crucial role in defense against herbivores and pathogens, as well as in adaptation to environmental stress. The main classes of secondary metabolites found in tobacco leaves are alkaloids, terpenoids and phenylpropanoids. A thorough understanding of the biosynthetic pathways of these compounds and their regulatory networks is essential for researchers in phytochemistry, plant biotechnology and drug development. This technical guide provides a detailed overview of the core synthetic pathways, experimental protocols for their analysis, and quantitative data on their presence in tobacco leaves.

Core biosynthetic pathways of secondary metabolites

The biosynthesis of secondary metabolites in tobacco leaves follows complex enzymatic pathways, which are tightly regulated by a network of signaling molecules. The main pathways are those of alkaloids (mainly nicotine), terpenoids and phenylpropanoids.

Alkaloid biosynthesis: the nicotine pathway

Nicotine is the most abundant alkaloid in tobacco and its biosynthesis occurs mainly in the roots, from where it is transported to the leaves for storage.[1] The nicotine molecule is composed of a pyridine ring and a pyrrolidine ring, which are synthesized by separate pathways before being joined.

The pyridine ring is derived from nicotinic acid, which is produced via the aspartate pathway. Key enzymes in this pathway include aspartate oxidase (AO), quinolinate synthase (QS) and quinolinate phosphoribosyltransferase (QPT).[2][3] The pyrrolidine ring originates from putrescine, which can be synthesized from either arginine or ornithine. The conversion of putrescine to N-methylputrescine, a key intermediate, is catalyzed by putrescine N-methyltransferase (PMT).[1][3] The final condensation of the pyridine and pyrrolidine rings is a complex process involving several enzymes, including the berberine bridge enzyme-like (BBL) proteins.[3]

Terpenoid biosynthesis: the MEP and MVA pathways

Terpenoids are a diverse group of compounds derived from the five-carbon precursor isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP). In plants, two distinct pathways produce these precursors: the mevalonate (MVA) pathway in the cytosol and the methylerythritol phosphate (MEP) pathway in the plastids.[4][5][6][7]

-

The MEP pathway begins with pyruvate and glyceraldehyde-3-phosphate and is primarily responsible for the synthesis of monoterpenes (C10), diterpenes (C20) and carotenoids (C40).[4][5]

-

The MVA pathway starts with acetyl-CoA and leads to the formation of sesquiterpenes (C15), triterpenes (C30) and sterols.[4][6]

These pathways provide the basic building blocks for the vast array of terpenoids found in tobacco leaves, which contribute to the plant's aroma and defense.

Phenylpropanoid biosynthesis

The phenylpropanoid pathway is responsible for the synthesis of a wide variety of phenolic compounds, including lignin, flavonoids and hydroxycinnamic acids.[8][9][10][11][12] The pathway begins with the deamination of the amino acid phenylalanine by the enzyme phenylalanine ammonia-lyase (PAL) to produce cinnamic acid.[8][11]

From cinnamic acid, the pathway branches out to produce various compounds. For example, a series of hydroxylations and methylations leads to the formation of p-coumaric acid, caffeic acid, ferulic acid and sinapic acid. These can then be converted into more complex molecules such as:

-

Lignin , a polymer that provides structural support to the cell wall.[8][11]

-

Flavonoids , which have a variety of functions, including pigmentation and defense.[9]

-

Chlorogenic acid and rutin , which are important phenolic compounds in tobacco leaves with antioxidant properties.[13][14][15][16]

Regulation of secondary metabolism

The biosynthesis of secondary metabolites is a highly regulated process, influenced by developmental cues and environmental stimuli. The plant hormones jasmonate and salicylic acid are key signaling molecules in the regulation of these pathways.

Jasmonate signaling pathway

The jasmonate signaling pathway is primarily involved in the response to wounding and herbivory.[17][18][19] Mechanical damage or insect attack triggers the synthesis of jasmonic acid (JA), which is then converted to its biologically active form, jasmonoyl-isoleucine (JA-Ile).[17] JA-Ile binds to the F-box protein CORONATINE INSENSITIVE1 (COI1), which is part of an SCF E3 ubiquitin ligase complex.[17] This binding leads to the degradation of JASMONATE ZIM-DOMAIN (JAZ) repressor proteins, which in turn allows the activation of transcription factors that regulate the expression of genes involved in secondary metabolite biosynthesis, such as those in the nicotine pathway.[17][20]

Salicylic acid signaling pathway

The salicylic acid (SA) signaling pathway is mainly activated in response to pathogen attack.[21][22][23][24] Upon pathogen recognition, SA levels increase, leading to the activation of the master regulator NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1 (NPR1).[21] In its monomeric form, NPR1 translocates to the nucleus and interacts with TGA transcription factors to induce the expression of defense-related genes, including those involved in the phenylpropanoid pathway.[21]

Quantitative data on secondary metabolites in tobacco leaves

The concentration of secondary metabolites in tobacco leaves can vary significantly depending on the cultivar, developmental stage, growing conditions and post-harvest processing. The following tables summarize some of the quantitative data available in the literature.

| Tobacco Type/Variety | Nicotine (%) | Nornicotine (%) | Anabasine (%) | Anatabine (%) |

| Flue-cured | 3.2-3.5 | - | - | - |

| Y1 (genetically modified) | 6.5 | - | - | - |

| Air-cured (mutant lines) | - | 0.006-0.6 | - | - |

| Sun-cured yellow tobacco | - | - | - | - |

| Burley tobacco | - | - | - | - |

Table 1: Alkaloid content in different types of tobacco leaves. Note: "-" indicates that data was not available in the cited sources.

| Compound | Concentration (µg/g dry weight) | Tobacco Variety/Condition |

| Anatabine | 287 - 1699 | Different species and varieties |

| Chlorogenic Acid | 1305 | Burley (lower than other varieties) |

| Rutin | 7910 | Burley (lower than other varieties) |

Table 2: Concentration of selected secondary metabolites in tobacco leaves.

| Storage Condition | Chlorogenic Acid (% decrease after 9 months) | Rutin (% decrease after 9 months) | Scopoletin (% decrease after 9 months) |

| Natural (NT) | 10.66 | - | - |

| Mechanical (MC) | 6.74 | - | - |

| Air-conditioning (AC) | 5.71 | - | - |

Table 3: Effect of storage conditions on the content of polyphenols in tobacco leaves.[25] Note: "-" indicates that data was not available in the cited source.

Experimental protocols

The accurate quantification of secondary metabolites is crucial for research in this field. The following sections provide detailed methodologies for the extraction and analysis of the main classes of secondary metabolites from tobacco leaves.

Extraction and analysis of alkaloids (nicotine)

1. Sample preparation:

-

Dry the tobacco leaves at 60°C to a constant weight.

-

Grind the dried leaves into a fine powder.

2. Extraction:

-

Weigh 100 mg of powdered tobacco leaf into a centrifuge tube.

-

Add 10 mL of a solution of 2% NaOH in methanol:water (80:20 v/v).

-

Vortex for 30 seconds and sonicate for 30 minutes in a water bath at 30°C.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

3. HPLC analysis:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile phase: A gradient of methanol and 0.1% aqueous formic acid.

-

Flow rate: 1.0 mL/min.

-

Detection: UV detector at 254 nm.

-

Quantification: Use a calibration curve of a nicotine standard.

Extraction and analysis of terpenoids

1. Sample preparation:

-

Freeze-dry fresh tobacco leaves and grind them into a fine powder.

2. Extraction:

-

Weigh 100 mg of powdered tobacco leaf into a glass vial.

-

Add 2 mL of hexane.

-

Vortex for 30 seconds and sonicate for 30 minutes.

-

Centrifuge at 3000 rpm for 5 minutes.

-

Transfer the supernatant to a new vial and evaporate to dryness under a stream of nitrogen.

-

Re-dissolve the residue in 1 mL of hexane for GC-MS analysis.[26]

3. GC-MS analysis: [26]

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

-

Carrier gas: Helium at a constant flow rate.

-

Injector temperature: 250°C.

-

Oven temperature program: Start at 60°C, then ramp up to 250°C.

-

Mass spectrometer: Operate in electron ionization (EI) mode with a scan range of m/z 40-500.

-

Identification: Compare the mass spectra with a reference library (e.g., NIST).

-

Quantification: Use internal standards and calibration curves of authentic standards.

Extraction and analysis of phenylpropanoids

1. Sample preparation:

-

Freeze-dry fresh tobacco leaves and grind them into a fine powder.

2. Extraction:

-

Weigh 100 mg of powdered tobacco leaf into a centrifuge tube.

-

Add 5 mL of 80% methanol.

-

Vortex for 1 minute and sonicate for 30 minutes.

-

Centrifuge at 5000 rpm for 10 minutes.

-

Collect the supernatant. Repeat the extraction twice more and combine the supernatants.

-

Evaporate the solvent and re-dissolve the residue in a known volume of methanol.

3. Spectrophotometric analysis (for total phenolics):

-

Use the Folin-Ciocalteu method.

-

Mix the extract with Folin-Ciocalteu reagent and sodium carbonate solution.

-

Measure the absorbance at 765 nm after incubation.

-

Quantify using a gallic acid standard curve.

4. HPLC analysis (for specific phenylpropanoids like chlorogenic acid and rutin):

-

Column: C18 reverse-phase column.

-

Mobile phase: A gradient of acetonitrile and acidified water.

-

Detection: UV detector at 325 nm for chlorogenic acid and 355 nm for rutin.

-

Quantification: Use calibration curves of authentic standards.[16]

Visualizations of pathways and workflows

To better understand the complex relationships between the different molecules and processes involved in the biosynthesis of secondary metabolites, the following diagrams have been generated using the DOT language.

References

- 1. researchgate.net [researchgate.net]

- 2. Nicotine biosynthesis is regulated by two more layers: Small and long non-protein-coding RNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Transcriptome analysis reveals key genes involved in the regulation of nicotine biosynthesis at early time points after topping in tobacco (Nicotiana tabacum L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Medically Useful Plant Terpenoids: Biosynthesis, Occurrence, and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methylerythritol Phosphate Pathway of Isoprenoid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Phylogenetic Occurrence of the Phenylpropanoid Pathway and Lignin Biosynthesis in Plants [frontiersin.org]

- 9. Frontiers | Phenylpropanoids metabolism: recent insight into stress tolerance and plant development cues [frontiersin.org]

- 10. frontiersin.org [frontiersin.org]

- 11. web.uvic.ca [web.uvic.ca]

- 12. Phenylpropanoid Pathway Engineering: An Emerging Approach towards Plant Defense - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The colorimetric determination of chlorogenic acid and rutin in tobacco leaves | CORESTA [coresta.org]

- 14. Correlation between Chlorophyll and Chlorogenic Acid Content in Tobacco Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 15. cabidigitallibrary.org [cabidigitallibrary.org]

- 16. DSpace [research-repository.griffith.edu.au]

- 17. mdpi.com [mdpi.com]

- 18. The Jasmonate Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Jasmonate Signaling: Toward an Integrated View - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Salicylic acid signal transduction: the initiation of biosynthesis, perception and transcriptional reprogramming - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Salicylic Acid Signalling in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 23. esalq.usp.br [esalq.usp.br]

- 24. Frontiers | Salicylic Acid Biosynthesis in Plants [frontiersin.org]

- 25. Insights into tobacco leaf quality deterioration under long-term storage by investigating dynamic phytochemical and metabolite profile variations - PMC [pmc.ncbi.nlm.nih.gov]

- 26. hrcak.srce.hr [hrcak.srce.hr]

The Impact of In Vitro Cultivation on Nicotiana tabacum Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the metabolic alterations induced by in vitro cultivation of Nicotiana tabacum. It is designed to be a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of key biological processes. The transition from in vivo (soil-grown) to in vitro conditions imposes significant stress on plant tissues, leading to profound changes in both primary and secondary metabolic pathways. Understanding these changes is crucial for applications ranging from fundamental plant science to the biotechnological production of valuable secondary metabolites.

Executive Summary

In vitro cultivation of Nicotiana tabacum presents a controlled environment for studying plant metabolism and producing high-value compounds. However, the metabolic profile of in vitro cultured tobacco differs significantly from its soil-grown counterparts. Generally, in vitro conditions lead to a downregulation of photosynthesis and primary carbon metabolism, while upregulating amino acid biosynthesis.[1][2][3][4] Secondary metabolite pathways, including those for flavonoids and phenylpropanoids, are often attenuated in culture but can be stimulated through strategies like elicitation.[2][3] This guide details these metabolic shifts, provides methodologies to study them, and offers strategies to manipulate them for research and commercial purposes.

Comparative Metabolic Profiles: In Vitro vs. Soil-Grown Nicotiana tabacum

The shift from an autotrophic (soil-grown) to a heterotrophic or mixotrophic (in vitro) state fundamentally alters the metabolic landscape of Nicotiana tabacum. Key quantitative and qualitative differences are summarized below.

Primary Metabolism

In vitro cultivation leads to a general downregulation of primary carbon metabolism. This is primarily due to the suppression of photosynthesis.[1][2][3][4] Key pathways affected include glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle, all of which show reduced activity compared to soil-grown plants.[2][3] Conversely, a significant upregulation in the synthesis and accumulation of amino acids is a hallmark of in vitro cultured tobacco.[1][2][3][4]

Table 1: Changes in Primary Metabolites and Pathways in In Vitro Cultured Nicotiana tabacum

| Metabolic Pathway/Class | Change Relative to Soil-Grown | Key Observations |

| Photosynthesis | Significantly Downregulated | Reduced biomass and slower growth are observed.[1][2][3][4] |

| Primary Carbon Metabolism | Generally Downregulated | Includes glycolysis/gluconeogenesis, PPP, and TCA cycle.[2][3] |

| Starch and Sucrose Metabolism | Downregulated | Reflects the shift away from photosynthetic carbon fixation.[2][3] |

| Amino Acid Synthesis | Significantly Upregulated | Increased content of various amino acids. The GS/GOGAT cycle is notably upregulated.[1][2][3][4] |

| Lipid Metabolism | Attenuated | A general decrease in lipid-related metabolic activity.[2] |

Secondary Metabolism

The production of secondary metabolites is often reduced in undifferentiated cell cultures compared to whole plants. Pathways such as flavonoid and phenylpropanoid biosynthesis are typically downregulated under standard in vitro conditions.[2][3] However, the biosynthetic machinery for these compounds remains intact and can be activated through various strategies, a topic explored in Section 4.0.

Table 2: Changes in Secondary Metabolites and Pathways in In Vitro Cultured Nicotiana tabacum

| Metabolic Pathway/Class | Change Relative to Soil-Grown | Key Observations |

| Phenylpropanoid Biosynthesis | Downregulated | Reduced production of compounds like lignin precursors and some flavonoids.[2][3] |

| Flavonoid Biosynthesis | Downregulated | Lower accumulation of various flavonoid compounds.[2][3] |

| Alkaloid Biosynthesis (e.g., Nicotine) | Generally Lower in Undifferentiated Cultures | Nicotine synthesis is typically root-specific and may be low in callus or cell suspension cultures. |

| Terpenoid Biosynthesis | Variable | Can be influenced by culture conditions and elicitation. |

Core Experimental Protocols

This section provides detailed methodologies for the key experiments relevant to studying the impact of in vitro cultivation on Nicotiana tabacum metabolism.

Establishment of In Vitro Cultures from Leaf Explants

This protocol describes the initiation of callus cultures from Nicotiana tabacum leaves, which can subsequently be used to establish cell suspension or hairy root cultures.

Materials:

-

Young, healthy Nicotiana tabacum leaves

-

70% (v/v) ethanol

-

20% commercial bleach solution with a few drops of Tween 20

-

Sterile distilled water

-

Murashige and Skoog (MS) medium supplemented with vitamins, 3% (w/v) sucrose, and plant growth regulators (e.g., 1.0 mg/L 6-Benzylaminopurine (BAP) and 0.1 mg/L α-Naphthaleneacetic acid (NAA))

-

Phytagel or agar (0.8% w/v)

-

Petri dishes, sterile filter paper, scalpels, and forceps

-

Laminar flow hood

-

Growth chamber (25 ± 2°C, 16-hour photoperiod)

Procedure:

-

Excise young, fully expanded leaves from a healthy Nicotiana tabacum plant.

-

In a laminar flow hood, rinse the leaves with sterile distilled water.

-

Immerse the leaves in 70% ethanol for 30-60 seconds, followed by a brief rinse in sterile distilled water.

-

Sterilize the leaves in a 20% bleach solution with Tween 20 for 10-15 minutes with gentle agitation.

-

Rinse the leaves 3-5 times with sterile distilled water to remove all traces of bleach.

-

Place the sterilized leaves on sterile filter paper and cut them into small sections (explants) of approximately 1 cm².

-

Place the explants with the abaxial side down on the surface of the semi-solid MS medium in Petri dishes.

-

Seal the Petri dishes with Parafilm and incubate in a growth chamber at 25 ± 2°C with a 16-hour photoperiod.

-

Observe the explants for callus formation, which typically begins within 2-4 weeks.

-

Subculture the developing callus onto fresh medium every 3-4 weeks.

Metabolite Extraction and Analysis (GC-MS)

This protocol outlines a general procedure for the extraction and analysis of primary metabolites using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

-

In vitro cultured and soil-grown Nicotiana tabacum tissue (e.g., leaves, callus)

-

Liquid nitrogen

-

-80°C freezer

-

Lyophilizer (freeze-dryer)

-

Extraction solvent: Methanol/Chloroform/Water (3:1:1 v/v/v)

-

Internal standard (e.g., Ribitol)

-

Derivatization reagents: Methoxyamine hydrochloride in pyridine and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

-

Centrifuge, vortex mixer, and evaporator

-

GC-MS system

Procedure:

-

Sample Collection and Quenching: Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity. Store at -80°C until extraction.

-

Homogenization: Grind the frozen tissue to a fine powder under liquid nitrogen using a mortar and pestle.

-

Extraction:

-

Weigh approximately 50-100 mg of the frozen powder into a microcentrifuge tube.

-

Add 1 mL of pre-chilled extraction solvent containing the internal standard.

-

Vortex vigorously for 1 minute.

-

Sonicate for 15 minutes in an ice bath.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

-

Phase Separation:

-

Transfer the supernatant to a new tube.

-

Add 300 µL of water and 300 µL of chloroform.

-

Vortex and centrifuge to separate the polar (upper) and non-polar (lower) phases.

-

-

Derivatization:

-

Transfer an aliquot of the polar phase to a new tube and evaporate to dryness.

-

Add 50 µL of methoxyamine hydrochloride in pyridine, vortex, and incubate at 37°C for 90 minutes.

-

Add 80 µL of MSTFA, vortex, and incubate at 37°C for 30 minutes.

-

-

GC-MS Analysis:

-

Inject 1 µL of the derivatized sample into the GC-MS.

-

Use a standard temperature program for the oven and appropriate settings for the mass spectrometer.

-

Identify metabolites by comparing their mass spectra and retention times to a reference library.

-

Quantify metabolites based on the peak area relative to the internal standard.

-

Transcriptome Analysis (RNA-Seq)

This protocol provides a general workflow for transcriptome analysis using RNA Sequencing.

Materials:

-

In vitro cultured and soil-grown Nicotiana tabacum tissue

-

Liquid nitrogen

-

-80°C freezer

-

RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen)

-

DNase I

-

RNA quantification and quality control instruments (e.g., NanoDrop, Bioanalyzer)

-

RNA-Seq library preparation kit (e.g., TruSeq RNA Library Prep Kit, Illumina)

-

Next-generation sequencing platform (e.g., Illumina NovaSeq)

Procedure:

-

Sample Collection and Storage: Harvest tissue, immediately freeze in liquid nitrogen, and store at -80°C.

-

RNA Extraction:

-

Extract total RNA from the frozen, powdered tissue using a commercial kit according to the manufacturer's instructions.

-

Perform an on-column DNase I digestion to remove contaminating genomic DNA.

-

-

RNA Quality Control:

-

Quantify the RNA concentration using a NanoDrop spectrophotometer.

-

Assess RNA integrity (RIN value) using an Agilent Bioanalyzer. A RIN value > 7 is generally recommended.

-

-

Library Preparation:

-

Starting with high-quality total RNA, enrich for mRNA using oligo(dT) magnetic beads.

-

Fragment the enriched mRNA.

-

Synthesize first and second-strand cDNA.

-

Perform end-repair, A-tailing, and adapter ligation.

-

Amplify the library via PCR.

-

-

Sequencing:

-

Quantify and qualify the prepared library.

-

Sequence the library on a next-generation sequencing platform.

-

-

Data Analysis:

-

Perform quality control on the raw sequencing reads.

-

Align the reads to the Nicotiana tabacum reference genome.

-

Quantify gene expression levels.

-

Identify differentially expressed genes between in vitro and soil-grown samples.

-

Perform functional annotation and pathway analysis of the differentially expressed genes.

-

Manipulation of Secondary Metabolism in In Vitro Cultures

While basal levels of secondary metabolites are often low in in vitro cultures, their production can be significantly enhanced through various strategies.

Phytohormone Treatment

The balance of auxins and cytokinins in the culture medium is a critical determinant of cell differentiation and secondary metabolite production. Modifying the type and concentration of these hormones can steer metabolism towards the synthesis of desired compounds.

Table 3: Effect of Phytohormones on Secondary Metabolism

| Phytohormone | General Effect on Secondary Metabolism | Example Application |

| Auxins (e.g., NAA, 2,4-D) | Promote cell division and callus growth; can inhibit differentiation and secondary metabolism at high concentrations. | Optimization of callus biomass before transfer to a production medium. |

| Cytokinins (e.g., BAP, Kinetin) | Promote cell division and shoot formation; can enhance the production of certain secondary metabolites. | Induction of organogenesis and associated metabolic pathways. |

Elicitation

Elicitation is a highly effective strategy for inducing or enhancing the production of secondary metabolites. Elicitors are compounds that trigger defense responses in plants, which often involve the synthesis of secondary metabolites.

Types of Elicitors:

-

Biotic Elicitors: Derived from biological sources, such as fungal cell wall fragments (e.g., yeast extract, chitosan) or signaling molecules (e.g., methyl jasmonate, salicylic acid).

-

Abiotic Elicitors: Non-biological factors, including heavy metal salts (e.g., silver nitrate, cadmium chloride), osmotic stress (e.g., mannitol), and physical factors (e.g., UV radiation).

Protocol for Elicitation in Cell Suspension Cultures:

-

Establish a healthy, actively growing Nicotiana tabacum cell suspension culture.

-

Grow the culture to the late exponential phase.

-

Prepare a sterile stock solution of the chosen elicitor (e.g., 100 mM methyl jasmonate in ethanol).

-

Add the elicitor to the cell culture to the desired final concentration (e.g., 100 µM methyl jasmonate).

-

Incubate the elicited culture for a specific period (e.g., 24-72 hours).

-

Harvest the cells and/or the culture medium.

-

Extract and quantify the target secondary metabolites.

Visualizing Metabolic and Experimental Frameworks

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows discussed in this guide.

References

- 1. untargeted-large-scale-plant-metabolomics-using-liquid-chromatography-coupled-to-mass-spectrometry - Ask this paper | Bohrium [bohrium.com]

- 2. pubcompare.ai [pubcompare.ai]

- 3. aua.gr [aua.gr]

- 4. Exploring Metabolic Characteristics in Different Geographical Locations and Yields of Nicotiana tabacum L. Using Gas Chromatography–Mass Spectrometry Pseudotargeted Metabolomics Combined with Chemometrics [mdpi.com]